Zucapsaicin

Descripción general

Descripción

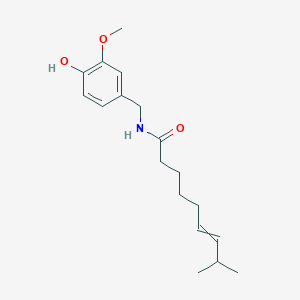

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a nonenamide chain. It is often studied for its potential biological activities and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with 8-methyl-6-nonenoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide may involve large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nonenamide chain can be reduced to form a saturated amide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated amides.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Zucapsaicin acts primarily as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a crucial role in pain transduction and modulation. By activating TRPV1, this compound induces a desensitization effect on nociceptive neurons, leading to reduced pain perception. This mechanism is particularly beneficial in treating various pain conditions, including neuropathic pain and osteoarthritis.

Clinical Applications

This compound has been investigated for several clinical applications:

Neuropathic Pain Relief

This compound is primarily used for the treatment of neuropathic pain (NP), which arises from nerve damage or dysfunction. Clinical trials have demonstrated its efficacy in reducing pain associated with conditions such as diabetic neuropathy and postherpetic neuralgia .

Osteoarthritis Management

This compound has shown promise in alleviating pain related to osteoarthritis (OA), particularly in the knee. A randomized controlled trial indicated that this compound cream significantly reduced pain levels compared to placebo in patients with moderate to severe OA pain while using oral NSAIDs .

Case Study Overview

A systematic review of clinical trials highlighted the effectiveness of this compound in various patient populations:

| Study Type | Population | Treatment | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Patients with OA | This compound cream 0.075% | Significant reduction in WOMAC Pain Subscale scores (p < 0.0001) |

| Open-label Study | Diabetic Neuropathy Patients | This compound topical application | Improved pain scores after 12 weeks of treatment |

These studies underscore this compound's potential as a safer alternative to traditional analgesics, given its low systemic absorption and minimal side effects .

Mecanismo De Acción

The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, leading to the modulation of signaling pathways involved in pain perception and inflammation. The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and activity .

Comparación Con Compuestos Similares

Similar Compounds

Capsaicin: Another compound with a similar structure, known for its pungent properties and use in pain relief.

Vanillylamine: Shares the hydroxy-methoxyphenyl group but differs in the aliphatic chain structure.

Nonivamide: Similar to capsaicin but with a shorter aliphatic chain.

Uniqueness

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is unique due to its specific combination of functional groups and chain length, which contribute to its distinct chemical and biological properties.

Actividad Biológica

Zucapsaicin, a synthetic derivative of capsaicin, is primarily recognized for its analgesic properties, particularly in the treatment of various pain conditions. Its biological activity is closely linked to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and modulation. This article delves into the mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound acts as an agonist at TRPV1 receptors located on nociceptive neurons. The activation of these receptors leads to:

- Calcium Influx : Initial stimulation causes a burning sensation due to calcium and sodium influx, resulting in cell depolarization.

- Desensitization : Prolonged exposure to this compound leads to desensitization of C-fibers, reducing their responsiveness to painful stimuli. This phenomenon is known as tachyphylaxis and can last from hours to weeks after application .

The desensitization mechanism involves a decrease in proalgesic neuropeptides such as substance P (SP) and calcitonin gene-related peptide (CGRP), which are involved in neurogenic inflammation. This reduction contributes to the analgesic effects observed with this compound application .

Pharmacokinetics

This compound exhibits low systemic absorption when applied topically. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Systemic Absorption | 0.075% |

| Half-Life (Rats) | 7 to 11 hours |

| Route of Elimination | Urine and feces |

| Metabolism | Weak to moderate inhibition of cytochrome P450 enzymes |

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating neuropathic pain and osteoarthritis. A notable study assessed the efficacy of this compound cream (0.075%) in patients with knee osteoarthritis:

- Study Design : Randomized controlled trial comparing this compound cream with a lower concentration cream (0.01%).

- Results : Statistically significant improvements were observed in pain relief measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Subscale.

Efficacy Data Table

| Baseline WOMAC Pain Score | ZUACTA Mean Change | This compound Cream 0.01% Mean Change | P-Value |

|---|---|---|---|

| >13 | 4.36 | 3.64 | 0.0089 |

| >14 | 4.81 | 3.92 | 0.0089 |

| >15 | 5.26 | 4.19 | 0.0089 |

This study demonstrated that this compound was more effective than the lower concentration cream, particularly in patients experiencing severe pain while using NSAIDs or COX-2 inhibitors .

Case Studies

Several case studies have highlighted the utility of this compound in various pain conditions:

- Neuropathic Pain Treatment : In a cohort study involving patients with diabetic neuropathy, this compound application resulted in significant reductions in pain scores over a 12-week period.

- Postherpetic Neuralgia : Another case series reported that patients treated with this compound cream experienced substantial pain relief, supporting its role as a topical analgesic for neuropathic conditions .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

Propiedades

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859357 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7553-53-9 | |

| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.